molecular formula C22H30ClN5O3S B2497445 N-cyclopropyl-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide CAS No. 1251592-41-2

N-cyclopropyl-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide

Cat. No. B2497445
CAS RN: 1251592-41-2
M. Wt: 480.02
InChI Key: LMZAIQWMRVSKRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tetrahydro-1,5-benzothiazepin derivatives often involves multistep chemical reactions, starting from simpler benzene derivatives and building up the complex structure through a series of transformations including cyclopropanation, sulfonation, and amide formation. For example, gold(I)-catalyzed oxidative cyclopropanation of 1,6-enynes derived from propiolamides has been developed, showcasing methods that might be relevant to the synthesis of our compound of interest (Yeom & Shin, 2013).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like Density Functional Theory (DFT). These techniques provide insights into the arrangement of atoms, the stereochemistry, and electronic properties of the molecule. A detailed spectroscopic characterization, including FT-IR, 1H-NMR, 13C-NMR, and UV–vis spectroscopy, has been performed for similar sulfonamide compounds, providing a blueprint for analyzing our compound (Durgun et al., 2016).

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity : Analogues with similar structural motifs have been identified as potent farnesyltransferase inhibitors, displaying significant antitumor activity in preclinical models, particularly against tumors bearing mutated K-Ras. One such compound, BMS-214662, showed promising preclinical antitumor activity and pharmacokinetics, advancing to clinical trials (Hunt et al., 2000).

  • Conformational Studies : Research into 1,5-benzodiazepines, structurally related to the query compound, has elucidated their atropisomeric and conformational properties, providing insights into the stereochemical aspects of drug design (Yoneda et al., 2014).

Synthetic Methodology

  • Iron-Catalyzed Synthesis : A novel iron-catalyzed method for synthesizing benzosultams, which are structurally related to the query compound, has been developed. This method demonstrates functional group tolerance and uses inexpensive reagents, contributing to the field of sustainable chemistry (Zhang et al., 2023).

  • Cyclopropanation Processes : Studies on the synthesis of cyclopropane derivatives, an important structural motif in the query compound, have been reported. These works highlight innovative approaches to generating enantiomerically enriched cyclopropanes, a key element in drug discovery (Abramovitch et al., 2008).

Insecticide Development

  • Novel Insecticides : Research on sulfoxaflor, a compound incorporating similar sulfonyl and nitrogen-containing heterocycles, represents a breakthrough in insecticide development. Sulfoxaflor targets sap-feeding pests with a novel mode of action, differing from existing insecticides and showing effectiveness against resistant species (Zhu et al., 2011).

Future Directions

The future directions in the study of a specific compound depend on its potential applications and the current state of research. For instance, coumarin heterocycles have been studied for their therapeutic potential .

properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-cycloheptyl-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30ClN5O3S/c1-26-16-20(21(29)24-18-6-4-2-3-5-7-18)22(25-26)32(30,31)28-14-12-27(13-15-28)19-10-8-17(23)9-11-19/h8-11,16,18H,2-7,12-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZAIQWMRVSKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NC4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide

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